8-Dechloro-7-chloro Desloratadine
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Overview
Description
8-Dechloro-7-chloro Desloratadine is a metabolite of Loratadine . It is a nonsedating competitive histamine H1 receptor antagonist . The CAS number for this compound is 1346601-53-3 .
Molecular Structure Analysis
The molecular formula of this compound is C19H19ClN2 . The IUPAC name is 12-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene .Physical and Chemical Properties Analysis
The molecular weight of this compound is 310.82 g/mole . Other physical and chemical properties such as solubility and density are not explicitly mentioned in the available resources.Scientific Research Applications
Synthesis and Environmental Applications
A novel addition compound of desloratadine with carbon dioxide has been described, which is a useful intermediate in the manufacturing process of desloratadine Form I polymorph. This compound can be prepared in high purity from crude desloratadine, offering an environmentally friendly manufacturing process for synthesizing desloratadine starting from loratadine (Mezei, Volk, Király, & Simig, 2008).
Pharmacokinetics and Metabolism
Desloratadine, the major active metabolite of loratadine, has been studied extensively for its pharmacokinetic profile and metabolism. Research has identified that the formation of 3-hydroxydesloratadine, its major active human metabolite, involves desloratadine glucuronidation by UGT2B10 followed by CYP2C8 oxidation. This multi-step metabolic pathway is crucial for understanding desloratadine's action and optimizing its therapeutic efficacy (Kazmi, Barbara, Yerino, & Parkinson, 2015).
Analytical Methodologies
Several analytical methodologies have been developed for the determination of desloratadine and its metabolites in pharmaceutical formulations and biological fluids. For instance, a micellar liquid chromatographic method allows the simultaneous determination of loratadine and desloratadine, demonstrating the method's sensitivity and applicability to various matrices including pharmaceuticals and human samples (Belal et al., 2016).
Mechanism of Action and Anti-inflammatory Effects
Desloratadine's mechanism of action extends beyond its antihistaminic activity to include inhibition of multiple inflammatory mediators such as IL-4, IL-6, IL-8, IL-13, PGD2, and leukotriene C4. This broad spectrum of anti-inflammatory effects contributes to its efficacy in treating allergic reactions and potentially other inflammatory conditions (Geha & Meltzer, 2001).
Drug Compatibility and Formulation Studies
Compatibility studies involving desloratadine and various pharmaceutical excipients have shown interactions with substances like anhydrous lactose and magnesium stearate. These findings are crucial for the formulation of desloratadine in pharmaceutical products, ensuring stability and efficacy (Veronez et al., 2014).
Mechanism of Action
Target of Action
8-Dechloro-7-chloro Desloratadine is a metabolite of Loratadine , which is a second-generation tricyclic antihistamine . The primary target of this compound is the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and vasodilation .
Mode of Action
This compound acts as a selective and peripheral H1-antagonist . It binds to the histamine H1 receptors, preventing histamine from exerting its effects .
Biochemical Pathways
By blocking the histamine H1 receptors, this compound inhibits the biochemical pathways activated by histamine. This includes the inflammatory response pathway, which leads to symptoms such as redness, swelling, and itching in allergic reactions .
Result of Action
The action of this compound results in the relief of allergy symptoms . By blocking the action of histamine at the H1 receptors, it prevents the onset of symptoms such as itching, redness, and swelling associated with allergic reactions .
Biochemical Analysis
Biochemical Properties
8-Dechloro-7-chloro Desloratadine interacts with various enzymes and proteins. It is a potent antagonist of the human histamine H1 receptor . It binds to membranes expressing the recombinant human histamine H1 receptor in Chinese hamster ovary cells .
Cellular Effects
This compound influences cell function by interacting with the histamine H1 receptor . It affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the histamine H1 receptor . This binding blocks the action of endogenous histamine, leading to temporary relief of negative symptoms such as nasal congestion and watery eyes .
Metabolic Pathways
This compound is involved in metabolic pathways. It is a metabolite of Loratadine , which undergoes extensive first-pass metabolism in the liver
Properties
IUPAC Name |
12-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-17-5-1-4-16-15(17)7-6-14-3-2-10-22-19(14)18(16)13-8-11-21-12-9-13/h1-5,10,21H,6-9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGPAPRPCPCTQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Cl)C(=C3CCNCC3)C4=C1C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126406 |
Source
|
Record name | 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 7-chloro-6,11-dihydro-11-(4-piperidinylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501126406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346601-53-3 |
Source
|
Record name | 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 7-chloro-6,11-dihydro-11-(4-piperidinylidene)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346601-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 7-chloro-6,11-dihydro-11-(4-piperidinylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501126406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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